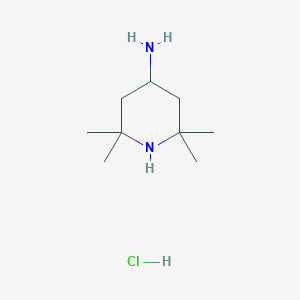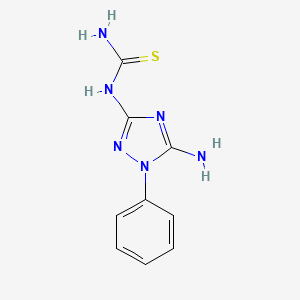
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science due to their stability and biological activity . This compound, in particular, has garnered attention for its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea typically involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole with thiourea under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable.
化学反応の分析
Types of Reactions
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the active site of the enzyme, disrupting its function . Additionally, the compound can interact with cellular pathways, leading to various biological effects such as apoptosis in cancer cells or inhibition of viral replication .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazole: Similar to 1,2,3-triazole but with different substitution patterns, leading to unique properties and applications.
Tetrazole: Another nitrogen-containing heterocycle with applications in pharmaceuticals and materials science.
Uniqueness
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
83584-26-3 |
|---|---|
分子式 |
C9H10N6S |
分子量 |
234.28 g/mol |
IUPAC名 |
(5-amino-1-phenyl-1,2,4-triazol-3-yl)thiourea |
InChI |
InChI=1S/C9H10N6S/c10-7-12-9(13-8(11)16)14-15(7)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,16) |
InChIキー |
JZKKDNQNDHHDIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=S)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


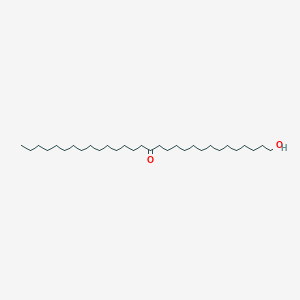
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
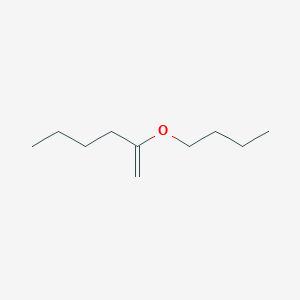
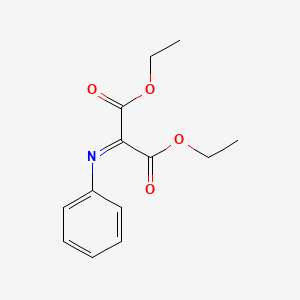
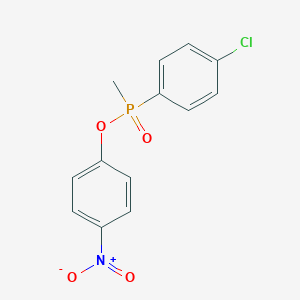
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)



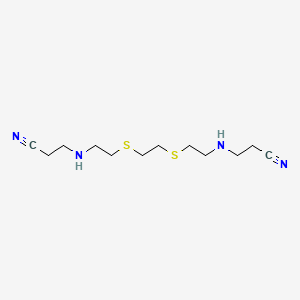
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)

